N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide
Description
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl-linked 2,3-dimethoxybenzamide moiety at position 4. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and reactivity. The compound’s synthesis likely involves S-alkylation of a triazole precursor with a brominated ethyl benzamide derivative, analogous to methods described in and .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-17-5-3-4-16(18(17)29-2)20(27)23-11-10-15-12-30-21-24-19(25-26(15)21)13-6-8-14(22)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBJEKXERPYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitumor activity. The compound showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin. Top1, or topoisomerase I, is an enzyme that relaxes supercoiled DNA necessary for replication and transcription, making it a common target for anticancer drugs.
Mode of Action
Given its superior top1 inhibitory activity, it can be inferred that the compound may interact with the Top1 enzyme, inhibiting its function and leading to DNA damage, which can result in cell death, particularly in rapidly dividing cancer cells.
Biochemical Pathways
By inhibiting top1, the compound likely affects the dna replication and transcription processes. This disruption can lead to DNA damage and apoptosis, particularly in cancer cells that rely on rapid and continuous DNA replication for growth and proliferation.
Result of Action
Given its potential as a top1 inhibitor, the compound likely induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiazolo[3,2-b][1,2,4]triazole moiety with an ethyl group and a dimethoxybenzamide functional group, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H21ClN4O4S. Its molecular weight is 472.94 g/mol. The presence of the 4-chlorophenyl group is significant as it enhances the compound's biological activity through increased lipophilicity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole | Core heterocyclic structure associated with various biological activities |
| Chlorophenyl group | Enhances lipophilicity and biological interactions |
| Dimethoxybenzamide | Contributes to the compound's overall pharmacological profile |
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this structure can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The inhibition of these markers suggests a significant role in managing inflammatory conditions.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Neuroprotective Properties
Emerging studies indicate that certain derivatives of the thiazolo[3,2-b][1,2,4]triazole framework may possess neuroprotective effects. These compounds can inhibit oxidative stress pathways and reduce neuroinflammation in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Anticancer Study : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their cytotoxic effects on A-431 and Jurkat cell lines. The most potent compound exhibited an IC50 value lower than that of doxorubicin .
- Anti-inflammatory Activity : Another research project screened various derivatives for COX-1 and COX-2 inhibitory activity. One compound demonstrated a selectivity index significantly better than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a safer alternative .
Table 2: Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production |
| Antimicrobial | Exhibits broad-spectrum activity against pathogens |
| Neuroprotective | Reduces oxidative stress and neuroinflammation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thiazolo[3,2-b][1,2,4]triazole Derivatives
describes several thiazolo[3,2-b][1,2,4]triazole analogs, such as 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) . Key differences include:
- Substituents: Compound 5b lacks the ethyl-linked benzamide group, instead having a phenyl group at position 5.
- Higher melting points in benzamide derivatives (e.g., 162–164°C for compound 8a in ) suggest increased crystallinity due to polar substituents .
Thiadiazolo-Triazine Benzamide ()
The compound N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide features a thiadiazolo-triazine core. Differences include:
Substituent Variations
Benzamide Derivatives
- Compound 6a (): 1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone Key Difference: Contains a thioether-linked acetophenone instead of a benzamide. The absence of the amide group reduces hydrogen-bonding capacity. IR Data: C=O stretch at ~1680 cm⁻¹ (similar to benzamide derivatives in ) .
Compound 8b () : 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
Triazolo-Thiadiazole Derivatives ()
- N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Core Structure: The triazolo-thiadiazole system differs in ring fusion and electronic properties.
Physicochemical and Spectral Comparisons
Melting Points
| Compound | Melting Point (°C) | Source |
|---|---|---|
| Target Compound | Not reported | - |
| 5b () | 143–145 | |
| 8a () | 162–164 | |
| 7a () | 164–166 |
Higher melting points in benzamide derivatives (e.g., 8a) correlate with increased polarity and intermolecular hydrogen bonding.
IR and NMR Data
- C=O Stretch : Benzamide derivatives (e.g., 8a) show C=O absorption at ~1660–1680 cm⁻¹, consistent with the target compound’s expected IR profile .
- Methoxy Signals: In the target compound, the 2,3-dimethoxy groups would produce distinct ¹H-NMR signals at δ ~3.8–4.0 ppm, absent in non-methoxy analogs like 5b .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
